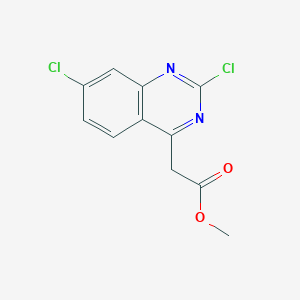

Methyl 2,7-Dichloroquinazoline-4-acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8Cl2N2O2 |

|---|---|

Molecular Weight |

271.10 g/mol |

IUPAC Name |

methyl 2-(2,7-dichloroquinazolin-4-yl)acetate |

InChI |

InChI=1S/C11H8Cl2N2O2/c1-17-10(16)5-9-7-3-2-6(12)4-8(7)14-11(13)15-9/h2-4H,5H2,1H3 |

InChI Key |

FLNCMUKCBZXFKK-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=NC(=NC2=C1C=CC(=C2)Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Methyl 2,7 Dichloroquinazoline 4 Acetate

Precursor Synthesis and Building Block Development

The foundation for synthesizing the target molecule lies in the preparation of key building blocks, namely dichloroquinazoline intermediates and functionalized anthranilic acids.

Synthesis of Dichloroquinazoline Intermediates

Dichloroquinazoline scaffolds are crucial intermediates in the synthesis of numerous quinazoline (B50416) derivatives. A prevalent and effective method for their preparation begins with anthranilic acid. This route typically involves two primary steps: the formation of a quinazolinedione ring system, followed by a chlorination reaction.

Initially, anthranilic acid is reacted with a cyanate (B1221674) source, such as potassium cyanate, to induce cyclization and form a 2,4-quinazolinedione. google.com This intermediate serves as the direct precursor for halogenation. The subsequent chlorination is a critical step, converting the hydroxyl groups of the dione (B5365651) tautomer into chlorides. This transformation is commonly achieved by heating the quinazolinedione under reflux with a potent chlorinating agent. chemicalbook.com Phosphorus oxychloride (POCl₃) is widely used for this purpose, often in the presence of a base like N,N-dimethylaniline or as a standalone reagent. chemicalbook.comgoogle.com The reaction effectively yields a 2,4-dichloroquinazoline (B46505) core. For the synthesis of the target molecule, this would specifically involve starting with a 4-chloroanthranilic acid to ultimately form a 2,4,7-trichloroquinazoline (B1295576) intermediate.

| Starting Material | Key Reagents | Intermediate | Chlorinating Agent | Product | Reference |

|---|---|---|---|---|---|

| Anthranilic Acid | Potassium Cyanate | 2,4-Quinazolinedione | POCl₃ | 2,4-Dichloroquinazoline | google.com |

| 2,4(1H, 3H)-Quinazolinedione | - | - | POCl₃ (reflux) | 2,4-Dichloroquinazoline | chemicalbook.com |

| 7-Fluoroquinazoline-2,4-diol | - | - | POCl₃, DMF | 2,4-Dichloro-7-fluoroquinazoline | scispace.com |

| 3,4-Dimethoxy Aniline | Triphosgene, Cyanamide | 3,4-Dimethoxy Phenyl Cyano Carbamide | PCl₅, POCl₃ | 2-Chloro-4-amino-6,7-dimethoxyquinazoline | google.com |

Preparation of Functionalized Anthranilic Acid Derivatives

Anthranilic acid and its derivatives are versatile starting materials for a vast array of quinazoline-based compounds. scispace.comresearchgate.net The functionalization of anthranilic acid is a key strategy for introducing desired substituents onto the final quinazoline ring. To achieve the 7-chloro substitution pattern in Methyl 2,7-dichloroquinazoline-4-acetate, the synthesis must begin with an appropriately substituted precursor, such as 2-amino-4-fluorobenzoic acid or a related halogenated anthranilic acid. scispace.com

These precursors can undergo various reactions to prepare them for cyclization. A common method involves the condensation of anthranilic acid with an acyl chloride, which forms an N-acylanthranilic acid. nih.gov This intermediate can then be dehydrated, often with a reagent like acetic anhydride, to form a benzoxazinone (B8607429). nih.govresearchgate.net The benzoxazinone is a highly reactive intermediate that readily undergoes ring-opening and subsequent cyclization upon reaction with an amine source to form the quinazolinone core. nih.govtandfonline.com

Direct Synthesis Routes for this compound

With the necessary precursors in hand, the direct synthesis of the target molecule can proceed through a sequence of cyclization, halogenation, and side-chain installation.

Cyclization Reactions

The formation of the core quinazoline ring is a pivotal step, typically achieved through cyclization. The Niementowski quinazoline synthesis is a classic and widely applied method, which involves the reaction of an anthranilic acid with formamide (B127407) at elevated temperatures. researchgate.net This reaction facilitates the condensation and ring closure to form a quinazolin-4(3H)-one. Microwave irradiation has also been employed to promote cyclization reactions, often leading to improved yields and shorter reaction times under solvent-free conditions. ijarsct.co.inresearchgate.net

For the synthesis of this compound, starting from a 4-chloroanthranilic acid derivative, a cyclization reaction would yield the corresponding 7-chloro-quinazolin-4(3H)-one. This molecule serves as the key scaffold upon which further halogenation and functionalization at the C4 position can be performed.

Halogenation and Esterification Strategies

Halogenation: Following the formation of the 7-chloro-quinazolin-4(3H)-one ring system, the next critical step is the introduction of a second chlorine atom at the C2 position and the conversion of the C4-oxo group to a chloride. This is accomplished through a robust halogenation reaction. Heating the 7-chloro-quinazoline-2,4-dione (the tautomeric form of the quinazolinone) with a strong chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) under reflux conditions effectively replaces the hydroxyl groups with chlorine atoms. chemicalbook.comgoogle.com This step yields the highly reactive intermediate, 2,4,7-trichloroquinazoline.

Esterification and Side-Chain Installation: The final step in the synthesis is the introduction of the methyl acetate (B1210297) moiety at the C4 position. This is achieved via a regioselective nucleophilic aromatic substitution (SNAr) reaction. nih.govmdpi.com The chlorine atom at the C4 position of the 2,4,7-trichloroquinazoline intermediate is significantly more reactive towards nucleophiles than the chlorine at the C2 position due to electronic effects from the ring nitrogen atoms. mdpi.comresearchgate.net

The reaction involves treating 2,4,7-trichloroquinazoline with the enolate of methyl acetate. This nucleophile is typically generated in situ by reacting methyl acetate with a strong, non-nucleophilic base. The enolate then attacks the electrophilic C4 carbon, displacing the chloride and forming the C-C bond to yield the final product, this compound.

| Step | Precursor | Reagents | Product | Reaction Type | Reference |

|---|---|---|---|---|---|

| Halogenation | 7-Chloro-quinazoline-2,4-dione | POCl₃ or SOCl₂ | 2,4,7-Trichloroquinazoline | Chlorination | chemicalbook.comgoogle.com |

| Side-Chain Installation | 2,4,7-Trichloroquinazoline | Methyl acetate, Strong Base | This compound | Nucleophilic Aromatic Substitution (SNAr) | nih.govmdpi.com |

Optimization of Reaction Conditions and Yields

For instance, in related syntheses, the selection of a solvent has been shown to be critical; acetonitrile (B52724) (CH₃CN) provided the best results in one nucleophilic substitution reaction, while solvents like DMF, THF, ethanol, and water were less effective. researchgate.net Similarly, the choice of catalyst and its loading can dramatically impact outcomes. The synthesis of 4-methylquinazoline (B149083) was optimized using the Lewis acid BF₃-Et₂O, where the molar ratio of the starting material to the catalyst was a key factor in achieving a high yield of 86%. journalirjpac.com

Temperature control is also paramount. Many cyclization and halogenation reactions require elevated temperatures to proceed at a reasonable rate, while nucleophilic additions involving sensitive enolates may require initial cooling to prevent side reactions. chemicalbook.comjournalirjpac.com The optimization process involves systematically varying these conditions to find the ideal balance that maximizes product yield while minimizing the formation of impurities.

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | CH₃CN | K₂CO₃ (1.5) | Reflux | 92 | researchgate.net |

| 2 | EtOH | K₂CO₃ (1.5) | Reflux | 0 | researchgate.net |

| 3 | DMF | K₂CO₃ (1.5) | Reflux | 15 | researchgate.net |

| 4 | THF | K₂CO₃ (1.5) | Reflux | 10 | researchgate.net |

| 5 | CH₃CN | K₂CO₃ (1.5) | Room Temp | 45 | researchgate.net |

Derivatization Strategies and Analog Design

The design of analogs from this compound takes advantage of its inherent chemical reactivity. Strategic derivatization at its key positions allows for the systematic introduction of various functional groups and pharmacophores, enabling the fine-tuning of its biological profile.

Nucleophilic Aromatic Substitution (SNAr) at C-2 and C-4 Positions

The most prominent reaction pathway for the derivatization of dichloroquinazoline systems is Nucleophilic Aromatic Substitution (SNAr). The two chlorine atoms at the C-2 and C-4 positions of the pyrimidine (B1678525) portion of the quinazoline ring exhibit distinct reactivity profiles. The C-4 position is significantly more susceptible to nucleophilic attack than the C-2 position. nih.gov This differential reactivity is attributed to the electronic properties of the quinazoline ring, where the carbon at the C-4 position possesses a higher coefficient of the Lowest Unoccupied Molecular Orbital (LUMO), making it more electrophilic. nih.gov

This regioselectivity allows for a controlled, stepwise substitution. Typically, reaction with a primary or secondary amine under mild conditions (e.g., at room temperature or slightly elevated temperatures) leads to the selective displacement of the C-4 chlorine atom, leaving the C-2 chlorine intact. nih.gov The substitution of the second chlorine atom at the C-2 position requires more forcing conditions, such as higher temperatures. This stepwise approach is invaluable for synthesizing 2,4-disubstituted quinazolines with different substituents at each position.

A wide array of nucleophiles, including various aliphatic and aromatic amines, have been successfully employed in these SNAr reactions to generate extensive libraries of 4-aminoquinazoline derivatives.

Table 1: Regioselective SNAr Reactions on 2,4-Dichloroquinazoline Scaffolds

| Nucleophile Type | Position of Initial Substitution | Typical Reaction Conditions | Product Type |

|---|---|---|---|

| Primary/Secondary Aliphatic Amines | C-4 | Room temperature to moderate heating (e.g., 80°C) | 2-Chloro-4-alkyl(or dialkyl)aminoquinazoline |

| Anilines | C-4 | Moderate heating (e.g., 80-100°C) | 2-Chloro-4-anilinoquinazoline |

| Hydrazines | C-4 | Low temperatures (e.g., 0-5°C) | 2-Chloro-4-hydrazinoquinazoline |

This interactive table summarizes the general regioselectivity observed in the SNAr reactions of 2,4-dichloroquinazoline precursors.

Ester Hydrolysis and Amidation of the Acetate Moiety

The acetate group at the C-4 position offers another site for chemical modification. Standard ester hydrolysis conditions, such as treatment with aqueous base (e.g., sodium hydroxide) followed by acidic workup, can convert the methyl ester into the corresponding carboxylic acid, (2,7-dichloroquinazolin-4-yl)acetic acid. This carboxylic acid serves as a key intermediate for further derivatization, most notably through amidation.

Direct amidation of the methyl ester by heating with amines is often challenging. For instance, studies on the related ethyl 2-phenyl-4-oxo-3(4H)quinazolineacetate have shown that attempting direct amidation by reacting the ester with amines in boiling acetic acid resulted in the hydrolysis of the ester to the carboxylic acid rather than the formation of the desired amide. sapub.orgsapub.org

A more reliable and widely used method for forming amides involves a two-step process:

Hydrolysis: The methyl ester is first hydrolyzed to the carboxylic acid.

Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using reagents like thionyl chloride, SOCl₂), which then readily reacts with a primary or secondary amine to form the target amide. sapub.orgsapub.org Standard peptide coupling reagents can also be employed for this transformation.

This strategy allows for the introduction of a vast array of side chains via the amide bond, significantly expanding the chemical diversity of the synthesized analogs.

Modifications at the Quinazoline Ring System (e.g., C-7 Substitution)

While the pyrimidine ring is the primary site for SNAr reactions, the benzene (B151609) portion of the quinazoline scaffold can also be modified, although this often requires different synthetic strategies. The chlorine atom at the C-7 position is generally less reactive towards SNAr than those at C-2 and C-4.

Modification at the C-7 position is often accomplished by starting with an appropriately substituted anthranilic acid derivative during the initial synthesis of the quinazoline ring. For example, to introduce functionalities at the C-7 position, one might begin with a 4-chloro-substituted anthranilic acid.

Alternatively, electrophilic aromatic substitution on the quinazoline ring can be used, though the reaction's regioselectivity can be complex. For example, nitration of the 2,4-dichloroquinazoline core can introduce a nitro group at the C-7 position, which can then be reduced to an amino group. This amino group can subsequently be modified through various reactions, such as diazotization followed by substitution or acylation, to introduce a diverse range of functional groups at the C-7 position.

Introduction of Diverse Pharmacophores

The quinazoline ring is a versatile scaffold for the attachment of various pharmacophores, which are the specific molecular features responsible for a drug's biological activity. mdpi.comnih.gov The synthetic handles at the C-2, C-4, and C-7 positions, as well as the C-4 acetate group, are all utilized to append these bioactive moieties.

Strategies for introducing pharmacophores include:

At C-4: SNAr reactions are used to introduce amine-containing pharmacophores, such as substituted anilines, piperazines, or other heterocyclic amines known for their presence in bioactive molecules. nih.gov

At C-2: Following substitution at C-4, the C-2 position can be functionalized with a second pharmacophore, leading to compounds with potentially dual modes of action or enhanced target affinity.

Via the Acetate Group: The carboxylic acid derived from the hydrolysis of the acetate can be coupled with amine- or alcohol-containing pharmacophores to form amide or ester linkages, respectively.

At C-7: Modifications at this position can influence the molecule's solubility, metabolic stability, and interaction with the target protein.

By combining these derivatization strategies, complex molecules can be constructed where the quinazoline core acts as a scaffold to orient multiple pharmacophoric groups in a specific spatial arrangement.

Table 2: Common Pharmacophores Introduced onto the Quinazoline Scaffold

| Pharmacophore Class | Example | Biological Relevance (General) |

|---|---|---|

| Heterocyclic Amines | Piperazine, Morpholine | CNS activity, Kinase inhibition |

| Substituted Anilines | 4-Anisidine, 3-Chloroaniline | Kinase inhibition (e.g., EGFR) |

| Pyrazole Amides | N-(phenyl)-1H-pyrazole-4-carboxamide | Antifungal, Enzyme inhibition |

This interactive table lists examples of pharmacophoric groups commonly attached to the quinazoline scaffold to impart biological activity.

Mechanistic Studies of Synthetic Reactions

Understanding the mechanisms of the synthetic reactions involved in the derivatization of this compound is crucial for predicting outcomes and optimizing reaction conditions.

Regioselectivity and Stereoselectivity in Synthesis

Regioselectivity: The key mechanistic aspect in the derivatization of this scaffold is the pronounced regioselectivity of the nucleophilic aromatic substitution. As established, the reaction with nucleophiles occurs preferentially at the C-4 position over the C-2 position. nih.gov Theoretical studies using Density Functional Theory (DFT) have corroborated experimental observations. These studies show that the C-4 carbon has a significantly lower activation energy for nucleophilic attack compared to the C-2 carbon. nih.gov This difference is the primary determinant of the high regioselectivity observed under kinetic control. By manipulating reaction conditions (e.g., temperature, reaction time, solvent), chemists can control whether the reaction stops at the mono-substituted C-4 product or proceeds to the di-substituted product.

Stereoselectivity: For the common synthetic transformations discussed—nucleophilic aromatic substitution, ester hydrolysis, and amidation—stereoselectivity is not typically a primary consideration, as the core scaffold of this compound is achiral. Stereoselectivity would become an important factor only if a chiral nucleophile or reagent is used, leading to the formation of diastereomers, or if a chiral center is present in a substituent being introduced. In such cases, the stereochemical outcome would depend on the specific reaction mechanism and the nature of the chiral auxiliary or reactant.

Reaction Kinetics and Thermodynamics

A comprehensive understanding of the reaction kinetics and thermodynamics is essential for the controlled synthesis and subsequent chemical transformations of this compound. While specific quantitative data for this compound is not readily found in the literature, the following tables illustrate the types of parameters that are typically investigated in kinetic and thermodynamic studies of related heterocyclic compounds.

Table 1: Illustrative Kinetic Parameters for a Hypothetical Transformation of a Quinazoline Derivative

| Parameter | Symbol | Value | Units |

| Rate Constant | k | 1.5 x 10⁻⁴ | L mol⁻¹ s⁻¹ |

| Order of Reaction | n | 2 | - |

| Activation Energy | Eₐ | 75 | kJ mol⁻¹ |

| Pre-exponential Factor | A | 2.1 x 10⁸ | s⁻¹ |

This table presents hypothetical data to illustrate the typical kinetic parameters determined for the transformation of a quinazoline derivative.

Table 2: Illustrative Thermodynamic Data for a Hypothetical Synthesis of a Quinazoline Derivative at 298 K

| Parameter | Symbol | Value | Units |

| Enthalpy of Reaction | ΔH | -50 | kJ mol⁻¹ |

| Entropy of Reaction | ΔS | -120 | J mol⁻¹ K⁻¹ |

| Gibbs Free Energy | ΔG | -14.24 | kJ mol⁻¹ |

This table presents hypothetical data to illustrate the typical thermodynamic parameters determined for the synthesis of a quinazoline derivative.

The data in these illustrative tables highlight the key information sought in such studies. For example, a negative enthalpy of reaction suggests an exothermic process, which may require heat management during scale-up. A negative entropy change indicates a decrease in disorder, which is common in reactions where two or more molecules combine. The negative Gibbs free energy confirms the spontaneity of the hypothetical reaction.

Future research into the specific reaction kinetics and thermodynamics of this compound would be invaluable for chemists working with this compound, enabling more efficient and controlled synthetic processes.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can determine the connectivity of atoms and provide insights into the electronic environment of the nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is used to determine the number and types of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment, and the splitting pattern (multiplicity) of a signal reveals the number of neighboring protons.

For "Methyl 2,7-dichloroquinazoline-4-acetate," the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinazoline (B50416) ring and the protons of the methyl acetate (B1210297) group. The electron-withdrawing effects of the chlorine atoms and the nitrogen atoms in the quinazoline ring would cause the aromatic protons to appear in the downfield region of the spectrum.

Illustrative ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.15 | d | 1H | H-5 |

| 7.90 | d | 1H | H-8 |

| 7.65 | dd | 1H | H-6 |

| 4.10 | s | 2H | -CH₂- |

| 3.80 | s | 3H | -OCH₃ |

This data is a hypothetical representation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will typically produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals are indicative of their hybridization and electronic environment.

In the case of "this compound," the ¹³C NMR spectrum would display signals for the carbons of the quinazoline core, the methylene (B1212753) carbon of the acetate group, the ester carbonyl carbon, and the methyl carbon. The carbons attached to the electronegative chlorine and nitrogen atoms would be expected to resonate at lower field.

Illustrative ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| 170.5 | C=O |

| 160.2 | C-2 |

| 155.8 | C-4 |

| 152.0 | C-8a |

| 138.5 | C-7 |

| 130.1 | C-5 |

| 128.4 | C-6 |

| 125.6 | C-4a |

| 122.3 | C-8 |

| 52.8 | -OCH₃ |

| 45.1 | -CH₂- |

This data is a hypothetical representation.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Regioselectivity Confirmation

Correlation Spectroscopy (COSY): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. For "this compound," COSY would be used to confirm the coupling between the aromatic protons on the quinazoline ring.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the signals of protons with the signals of directly attached carbon atoms. nih.gov This is a crucial tool for assigning the proton and carbon signals of the aromatic ring and the acetate moiety. columbia.edu

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. columbia.edu This experiment is particularly useful for establishing the connectivity between different parts of the molecule, such as linking the acetate group to the quinazoline core at the C-4 position. libretexts.org

Illustrative 2D NMR Correlations for this compound

| Proton (¹H) | HMBC Correlations (¹³C) |

| H-5 | C-4, C-6, C-7, C-8a |

| H-6 | C-4a, C-5, C-7, C-8 |

| H-8 | C-6, C-7, C-4a, C-8a |

| -CH₂- | C-4, C-5, C=O |

| -OCH₃ | C=O |

This data is a hypothetical representation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule, which can be used to determine its elemental composition. measurlabs.comazolifesciences.com For "this compound," HRMS would be used to confirm the molecular formula, C₁₁H₈Cl₂N₂O₂. The presence of two chlorine atoms would result in a characteristic isotopic pattern in the mass spectrum.

Illustrative HRMS Data for this compound

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 285.9985 | 285.9988 |

This data is a hypothetical representation.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. nih.govyoutube.com In ESI-MS, the sample is introduced as a solution, and ions are generated by applying a high voltage to a capillary. This technique typically produces protonated molecules [M+H]⁺ or other adducts. ESI can be coupled with tandem mass spectrometry (MS/MS) to induce fragmentation of the parent ion, providing valuable structural information. soton.ac.uk The fragmentation pattern of "this compound" would likely involve the loss of the methoxy (B1213986) group, the entire ester side chain, and potentially the chlorine atoms from the quinazoline ring.

Illustrative ESI-MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Product Ions (m/z) | Proposed Fragment Loss |

| 286.0 | 255.0 | Loss of -OCH₃ |

| 286.0 | 227.0 | Loss of -COOCH₃ |

| 286.0 | 199.0 | Loss of -CH₂COOCH₃ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of "this compound" is expected to exhibit characteristic absorption bands corresponding to its key structural features: the quinazoline ring, the ester group, and the carbon-chlorine bonds.

Based on the analysis of related quinazoline derivatives, the following table summarizes the anticipated IR absorption bands for "this compound" and their corresponding functional group assignments. mdpi.com

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |

| Aromatic C-H | 3100 - 3000 | Stretching |

| Aliphatic C-H (in acetate group) | 3000 - 2850 | Stretching |

| C=O (ester) | 1750 - 1735 | Stretching |

| C=N (in quinazoline ring) | 1625 - 1580 | Stretching |

| C=C (in quinazoline ring) | 1580 - 1475 | Stretching |

| C-O (ester) | 1250 - 1100 | Stretching |

| C-Cl | 800 - 600 | Stretching |

The precise positions of these bands can be influenced by the electronic effects of the substituents on the quinazoline ring. The electron-withdrawing nature of the two chlorine atoms at positions 2 and 7 would likely shift the absorption frequencies of the ring vibrations. The ester group will show a strong, characteristic C=O stretching absorption, which is a key diagnostic peak in the IR spectrum.

Chromatographic Purity Assessment and Isolation Techniques

Chromatographic methods are essential for assessing the purity of "this compound" and for its isolation from reaction mixtures.

Thin-Layer Chromatography (TLC) is a rapid and versatile technique for monitoring reaction progress, identifying compounds, and determining the appropriate solvent system for column chromatography. For a compound with the polarity of "this compound," a silica (B1680970) gel plate would typically be used as the stationary phase.

The choice of the mobile phase is critical for achieving good separation. A mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a moderately polar solvent (like ethyl acetate or dichloromethane) is often effective for compounds of this type. The optimal solvent system would result in a retention factor (Rf) value that is neither too high nor too low, ideally in the range of 0.3-0.7.

Based on TLC data for similar quinazoline derivatives, suitable mobile phases could include: mdpi.comtandfonline.com

Dichloromethane (B109758)/methanol mixtures (e.g., 9:1 v/v) mdpi.com

Benzene (B151609)/acetone/acetic acid mixtures (e.g., 8:1:1 v/v/v) tandfonline.com

The Rf value is calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. Different solvent systems would yield different Rf values, and these can be tabulated for reference.

| Mobile Phase Composition | Stationary Phase | Expected Rf Range |

| Dichloromethane:Methanol (9:1) | Silica Gel | 0.5 - 0.7 |

| Benzene:Acetone:Acetic Acid (8:1:1) | Silica Gel | 0.4 - 0.6 |

Note: These are estimated Rf ranges based on related compounds and would require experimental verification for "this compound."

For the purification of larger quantities of "this compound," column chromatography or preparative liquid chromatography (LC) would be employed. These techniques utilize the same principles of separation as TLC but on a larger scale.

Column Chromatography:

In column chromatography, a glass column is packed with a stationary phase, typically silica gel. The crude compound is loaded onto the top of the column, and a solvent system (eluent), often determined from prior TLC analysis, is passed through the column. The components of the mixture travel down the column at different rates, allowing for their separation and collection in fractions. For a compound like "this compound," a gradient elution, starting with a less polar solvent system and gradually increasing the polarity, could be effective for separating it from less polar and more polar impurities. A common solvent system for the purification of related chloro-quinazoline derivatives is a mixture of dichloromethane and methanol. mdpi.com

Preparative Liquid Chromatography (LC):

Preparative LC is a high-resolution purification technique that uses a high-performance liquid chromatography system with a larger column to isolate pure compounds. This method offers superior separation efficiency compared to traditional column chromatography. A reversed-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier like formic acid or trifluoroacetic acid, would be a suitable starting point for the purification of "this compound." The elution can be performed isocratically (with a constant mobile phase composition) or with a gradient.

| Technique | Stationary Phase | Typical Mobile Phase | Detection Method |

| Column Chromatography | Silica Gel | Dichloromethane/Methanol gradient | TLC, UV-Vis |

| Preparative LC | Reversed-Phase (C18) | Water/Acetonitrile or Water/Methanol with acid modifier | UV Detector |

The selection of the specific chromatographic conditions would be guided by the polarity of the target compound and its impurities, with the goal of achieving optimal resolution and yield.

Computational and Theoretical Investigations of Methyl 2,7 Dichloroquinazoline 4 Acetate

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)Specific quantum chemical calculations, such as those using Density Functional Theory (DFT), for Methyl 2,7-dichloroquinazoline-4-acetate were not found in the searched scientific literature. Such calculations for other quinazoline (B50416) derivatives have been used to understand their electronic structure and reactivity.sapub.org

Electronic Structure Analysis and Reactivity Prediction

Electronic structure analysis, typically performed using Density Functional Theory (DFT), is fundamental to predicting a molecule's reactivity. These calculations determine the distribution of electron density and identify sites that are susceptible to electrophilic or nucleophilic attack. In quinazoline derivatives, the arrangement of nitrogen atoms and electron-withdrawing substituents significantly influences the electronic properties of the ring system.

For 2,4-dichloroquinazoline (B46505), a related precursor, DFT calculations have shown that the carbon atom at the 4-position is more susceptible to nucleophilic attack due to a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient. nih.gov This regioselectivity is a critical factor in the synthesis of 4-aminoquinazolines. nih.gov A similar principle applies to this compound. The electron-withdrawing effects of the two chlorine atoms and the quinazoline nitrogen atoms create electrophilic centers on the heterocyclic ring.

Analysis of the molecular electrostatic potential (MEP) map would further elucidate reactive sites. Regions with a positive electrostatic potential (blue areas) indicate electrophilic centers prone to attack by nucleophiles, while negative potential regions (red areas) indicate nucleophilic centers. For this compound, the carbon atoms bonded to the chlorine atoms, particularly at the C2 and C7 positions, as well as the C4 carbon, are expected to be primary electrophilic sites.

| Atom/Position | Predicted Mulliken Charge (a.u.) | Predicted Reactivity |

|---|---|---|

| C2 (bonded to Cl) | Positive | Electrophilic (susceptible to nucleophilic attack) |

| C4 (bonded to acetate (B1210297) group) | Positive | Electrophilic (susceptible to nucleophilic attack) |

| C7 (bonded to Cl) | Positive | Electrophilic (susceptible to nucleophilic attack) |

| N1 | Negative | Nucleophilic |

| N3 | Negative | Nucleophilic |

| Carbonyl Oxygen (acetate) | Negative | Nucleophilic (potential H-bond acceptor) |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost empty orbital and acts as an electron acceptor (electrophile). libretexts.orgyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is likely distributed over the electron-rich parts of the molecule, such as the benzene (B151609) ring portion of the quinazoline core. Conversely, the LUMO is expected to be localized on the pyrimidine (B1678525) ring, particularly around the electrophilic C2 and C4 positions, due to the influence of the electronegative nitrogen and chlorine atoms. This distribution makes the molecule a good electron acceptor at these positions, which is consistent with its reactivity in nucleophilic substitution reactions.

| Parameter | Hypothetical Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.8 | Represents electron-donating ability. |

| LUMO Energy | -2.1 | Represents electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates high kinetic stability and moderate reactivity. |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.gov These simulations provide detailed information about the conformational changes and stability of a ligand when it binds to a biological target, such as a protein or enzyme. researchgate.net

Investigation of Ligand-Target Complex Stability and Conformational Dynamics

To investigate the stability of this compound within a protein's binding site, an MD simulation is typically run for a duration of nanoseconds. A key metric for assessing stability is the Root Mean Square Deviation (RMSD) of the ligand's atoms relative to a reference structure. A stable, low, and converging RMSD value over the simulation time indicates that the ligand has found a stable binding pose and does not undergo significant conformational changes. researchgate.net Conversely, a high and fluctuating RMSD suggests that the ligand is unstable in the binding pocket. Analysis of the simulation can also reveal specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the ligand-target complex.

| Simulation Time (ns) | Ligand RMSD (Å) | Interpretation |

|---|---|---|

| 0-10 | Fluctuating (1.0 - 3.5) | Initial equilibration period as the ligand adjusts to the binding pocket. |

| 10-50 | Converging (1.5 - 2.0) | The ligand is settling into a stable binding mode. |

| 50-100 | Stable (~1.7) | The complex has reached equilibrium, indicating a stable interaction. |

Solvation Effects and Binding Free Energy Calculations

The binding affinity of a ligand for its target is quantified by the binding free energy (ΔG_bind). Computational methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) are widely used to estimate this value from MD simulation trajectories. nih.gov This approach calculates the free energy of the protein-ligand complex, the free protein, and the free ligand in solution, and the binding free energy is the difference between these states.

The calculation incorporates several energy components:

Molecular Mechanics Energy (ΔE_MM): Includes van der Waals and electrostatic interactions.

Solvation Free Energy (ΔG_solv): Consists of a polar component (calculated using the Poisson-Boltzmann model) and a non-polar component (often estimated from the solvent-accessible surface area).

These calculations provide a more accurate picture of binding affinity by accounting for the significant role that the solvent (water) plays in molecular recognition. nih.govnih.gov

| Energy Component | Value (kcal/mol) |

|---|---|

| Van der Waals Energy (ΔE_vdW) | -45.5 |

| Electrostatic Energy (ΔE_elec) | -20.1 |

| Polar Solvation Energy (ΔG_PB) | +48.3 |

| Non-polar Solvation Energy (ΔG_SA) | -4.7 |

| Total Binding Free Energy (ΔG_bind) | -22.0 |

Based on a comprehensive search of publicly available scientific literature, there is no specific information regarding the biological activities of the compound "this compound" in relation to the outlined preclinical research models.

Extensive searches for "this compound," including by its chemical name and CAS number (1797881-12-3), did not yield any research findings on its effects on:

Topoisomerase II inhibition

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase inhibition

Phosphodiesterase (PDE) inhibition

Acetylcholinesterase (AChE) inhibition

Soluble Epoxide Hydrolase (sEH) inhibition

Tubulin Polymerization modulation

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable data for the specified compound. The required research findings for the outlined sections and subsections are not available in the public domain.

Exploration of Biological Activities and Mechanisms in Preclinical Research Models

Enzyme Inhibition Studies and Target Identification

PI3K/Akt/mTOR Pathway Inhibition

The phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a critical cascade that governs essential cellular functions, including proliferation, growth, survival, and metabolism. nih.gov Its frequent dysregulation in various cancers has made it a prime target for therapeutic intervention. nih.gov The quinazoline (B50416) core is a key feature in several molecules designed to inhibit this pathway. nih.gov

Preclinical studies on dimorpholinoquinazoline-based compounds have demonstrated significant interference with the PI3K/Akt/mTOR signaling cascade. nih.gov For instance, the quinazoline derivative known as compound 7c has been shown to inhibit the phosphorylation of key proteins within this pathway in MCF7 breast cancer cells. nih.gov This inhibition disrupts the downstream signaling that would otherwise promote cell survival and proliferation. nih.govnih.gov The activity of such quinazoline-based inhibitors highlights the potential for this chemical class to modulate oncogenic signaling. nih.gov

Detailed immunoblotting analyses have quantified the effects of these quinazoline derivatives on the pathway's components. The data reveals a concentration-dependent reduction in the phosphorylated (active) forms of Akt, mTOR, and their downstream effector, S6K. nih.gov

| Protein Target | Effect of Quinazoline Derivative (Compound 7c) | Effective Concentration Range | Reference |

|---|---|---|---|

| Phospho-Akt (p-Akt) | Inhibition of phosphorylation | 125–250 nM | nih.gov |

| Phospho-mTOR (p-mTOR) | Inhibition of phosphorylation | 125–250 nM | nih.gov |

| Phospho-S6K (p-S6K) | Inhibition of phosphorylation | 125–250 nM | nih.gov |

Mechanistic Studies at the Molecular and Cellular Level

DNA Intercalation and DNA Replication/Transcription Disruption

The planar aromatic structure of the quinazoline ring is a key pharmacophoric feature that allows certain derivatives to function as DNA intercalating agents. nih.govresearchgate.net These compounds can insert themselves between the base pairs of the DNA double helix, leading to structural distortions such as helix elongation and unwinding. nih.gov This physical disruption can interfere with critical cellular processes like DNA replication and transcription, ultimately inhibiting cell proliferation. nih.govresearchgate.net

Several studies on novel nih.govresearchgate.netnih.govtriazolo[4,3-c]quinazoline derivatives have confirmed their ability to bind to DNA and act as intercalative topoisomerase II (Topo II) inhibitors. nih.govnih.gov Topo II is an enzyme that alters DNA topology, and its inhibition can lead to DNA strand breaks and cell death. nih.gov The binding affinity of these quinazoline compounds to DNA has been shown to be significant, supporting intercalation as a primary mechanism of action. nih.gov This interaction with DNA is a key mechanism by which certain quinazoline-based molecules exert their cytotoxic effects against cancer cells. researchgate.netnih.gov

| Compound Class | Mechanism | Observed Effect | Reference |

|---|---|---|---|

| nih.govresearchgate.netnih.govtriazolo[4,3-c]quinazolines | DNA Intercalation | Significant DNA binding affinity | nih.gov |

| nih.govresearchgate.netnih.govtriazolo[4,3-c]quinazolines | Topoisomerase II Inhibition | Catalytic inhibition of Topo II | nih.govnih.gov |

| 7-Chloro-(4-thioalkylquinoline) Derivatives | DNA/RNA Damage | Inhibition of DNA and RNA synthesis | mdpi.com |

Cell Cycle Modulation (e.g., G2/M arrest)

By interfering with DNA synthesis and other crucial cellular processes, quinazoline derivatives can induce cell cycle arrest, a state where the cell halts its progression through the division cycle. A common point of arrest is the G2/M checkpoint, which prevents cells with damaged DNA from entering mitosis. medsci.orgnih.gov

Studies on various compounds with quinoline (B57606) or quinazoline structures have demonstrated the ability to cause an accumulation of cells in the G2/M phase. nih.govnih.gov For example, the triazoloquinazoline compound 18c was found to arrest the cell cycle at the G2/M phase in HepG-2 cells. nih.gov This arrest is often associated with the modulation of key regulatory proteins. The downregulation of checkpoint proteins such as cyclin B1 is a frequent observation in cells treated with these compounds and correlates with G2/M arrest. nih.gov This mechanism prevents cell division and can precede the induction of programmed cell death, or apoptosis. nih.gov

| Compound | Cell Line | Effect | Key Protein Modulations | Reference |

|---|---|---|---|---|

| 3,4,5-trimethoxy-4'-bromo-cis-stilbene (BCS) | A549 (Human Lung Cancer) | G2/M Phase Arrest | Down-regulation of Cyclin B1; Up-regulation of p53, p21 | nih.gov |

| Chloroquine | Bcap-37 (Human Breast Cancer) | G2/M Phase Arrest | Decrease in Plk1, p-Cdc25C, p-ERK1/2, p-Akt | nih.gov |

| Compound 18c ( nih.govresearchgate.netnih.govtriazolo[4,3-c]quinazoline) | HepG-2 (Human Liver Cancer) | G2/M Phase Arrest | Not specified | nih.gov |

Induction of Apoptosis in Cellular Models

Apoptosis, or programmed cell death, is a tightly regulated process essential for removing damaged or unwanted cells. A key strategy in cancer research is the identification of compounds that can selectively trigger apoptosis in malignant cells. Quinazoline and quinoline derivatives have been shown to be potent inducers of apoptosis across various cancer cell lines. mdpi.comnih.govnih.gov

The induction of apoptosis by these compounds is often mediated through the mitochondrial (intrinsic) pathway. nih.gov This involves the modulation of the B-cell lymphoma 2 (BCL-2) family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., BCL-2, BCL-XL) members. nih.gov Phenylquinazoline derivatives, for example, have been observed to down-regulate the expression of anti-apoptotic proteins BCL-2 and BCL-XL. nih.gov This shift in the balance of BCL-2 family proteins leads to the release of cytochrome c from the mitochondria, which in turn activates caspases (such as caspase-3 and -9) and cleavage of poly(ADP-ribose) polymerase (PARP), culminating in cell death. nih.govnih.govnih.gov

| Compound Class/Derivative | Cell Line | Key Apoptotic Events | Reference |

|---|---|---|---|

| Phenylquinazoline derivatives (SMS-IV-20, SMS-IV-40) | MCF-7 (Human Breast Cancer) | Down-regulation of BCL-2 and BCL-XL; Release of Cytochrome C | nih.gov |

| Dimorpholinoquinazoline (Compound 7c) | MCF7 (Human Breast Cancer) | PARP1 cleavage | nih.gov |

| Chloroquine | Bcap-37 (Human Breast Cancer) | Activation of Caspase-3; Cleavage of PARP; Decreased mitochondrial potential | nih.gov |

| 2-benzoyl-3-phenyl-6,7-dichloroquinoxaline 1,4-dioxide (DCQ) | ATL cells (T-cell leukemia) | Down-regulation of Bcl-2alpha; Up-regulation of p53, p21 | nih.gov |

Modulation of Protein Aggregation (e.g., Huntingtin protein)

Huntington's disease is a neurodegenerative disorder characterized by the aggregation of a mutant form of the huntingtin (Htt) protein. frontiersin.org The identification of small molecules that can inhibit or modulate this aggregation process is a key therapeutic strategy. biorxiv.orgnih.gov High-throughput screening of chemical libraries has identified the quinazoline scaffold as a promising starting point for developing such inhibitors. nih.govresearchgate.net

A specific quinazoline derivative was found to decrease the burden of polyglutamine aggregates in a cell-based assay. nih.gov Structure-activity relationship (SAR) studies on this initial hit compound revealed that substitutions on the quinazoline core are critical for activity. Notably, substitutions at the 6-position with chlorine or bromine—structurally related to the 2,7-dichloro substitutions of Methyl 2,7-dichloroquinazoline-4-acetate—were found to be well-tolerated or even beneficial for activity compared to fluorine or hydrogen. nih.gov These findings suggest that the quinazoline core, with appropriate halogen substitutions, can serve as an effective framework for molecules designed to interfere with the pathogenic aggregation of the huntingtin protein. nih.govresearchgate.net

| Quinazoline Derivative | Substitution Pattern | IC₅₀ (µM) for Inhibition of Htt Aggregation | Reference |

|---|---|---|---|

| Compound 1a | 6-chloro | 2.2 | nih.gov |

| Compound 5b | 6-chloro | 0.71 | nih.gov |

| Analog of 1a | 6-bromo | Activity tolerated | nih.gov |

| Analog of 1a | 6-fluoro | Lower activity | nih.gov |

Receptor Binding Affinity and Ligand-Gated Ion Channel Modulation (e.g., 5-HT3 receptor)

Ligand-gated ion channels are crucial for fast synaptic transmission in the nervous system. nih.gov The serotonin (B10506) type-3 (5-HT3) receptor, a member of this family, is involved in various physiological and pathological processes, including emesis and mood disorders, making it an important drug target. nih.gov

Research has shown that molecules with a quinazoline framework can exhibit significant binding affinity for the 5-HT3 receptor. nih.gov Specifically, 2-Amino-6-chloro-3,4-dihydroquinazoline was identified as a potent 5-HT3 receptor antagonist. nih.gov In functional assays using frog oocytes, this compound was shown to inhibit the receptor's activity with an IC₅₀ value in the sub-micromolar range. nih.gov The ability of this chloro-substituted quinazoline to act as an antagonist at this ligand-gated ion channel indicates that the scaffold is well-suited for interaction with the receptor's binding site. Molecular docking studies have further supported these findings, showing that substitutions on the terminal amine can significantly affect binding affinity. researchgate.net This activity highlights another potential biological role for chlorinated quinazoline derivatives. nih.govresearchgate.net

| Compound | Receptor Target | Activity | Potency (IC₅₀) | Reference |

|---|---|---|---|---|

| 2-Amino-6-chloro-3,4-dihydroquinazoline HCl (A6CDQ) | 5-HT3 Receptor | Antagonist | 0.26 µM | nih.gov |

Preclinical in vivo Proof-of-Concept Studies in Disease Models (focused on mechanism and efficacy in models)

Following promising in vitro results, lead compounds are often advanced to in vivo models to assess their efficacy and mechanism in a whole-organism context.

In the realm of oncology, the quinazoline derivative 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (2) demonstrated significant tumor growth inhibition in mice bearing MCF-7 xenograft tumors. nih.gov At a dose of 1.0 mg/kg, the compound inhibited tumor growth by 62% without obvious signs of toxicity. nih.gov Mechanistic studies on the xenograft tumor tissues revealed that the compound inhibited tumor cell proliferation, induced apoptosis, and acted as a tumor-vascular disrupting agent (tumor-VDA) by targeting established blood vessels within the tumor. nih.gov

In the field of infectious diseases, the antimalarial 4-amino-7-chloroquinoline derivative MG3 was shown to be orally active in rodent models of malaria (P. berghei, P. chabaudi, and P. yoelii), with efficacy comparable or superior to that of chloroquine. mdpi.comnih.gov These in vivo studies, combined with favorable ADME-Tox profiles, highlight the potential of this class of compounds for further development. mdpi.com

An acute toxicity study of another related quinazoline derivative, B1 , was performed in mice to assess its safety profile. mdpi.com Following a single high dose, no significant reduction in body weight or changes in major organs were observed over a 14-day period, providing initial evidence of the compound's safety in vivo. mdpi.com

Structure Activity Relationship Sar Studies for Methyl 2,7 Dichloroquinazoline 4 Acetate and Its Analogs

Systematic Exploration of Substituent Effects

The biological activity of quinazoline (B50416) derivatives is highly sensitive to the nature and position of various substituents on the core heterocyclic structure. Key areas of modification include the halogenation pattern, the group at the C-4 position, and substitutions at the N-1 and N-3 positions.

Impact of Halogenation Pattern and Position on Biological Activity

Halogenation is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, thereby influencing its interaction with biological targets and its metabolic stability. For quinazoline derivatives, the position and nature of halogen substituents are critical determinants of activity.

Research into quinazolinone derivatives has shown that the presence of halogen atoms at positions 6 and 8 can significantly improve antimicrobial activities. In one study, the introduction of an iodine atom at these positions was found to be particularly effective. Furthermore, for a series of 4-quinazolinone derivatives investigated as Cyclin-Dependent Kinase 9 (CDK9) inhibitors, the introduction of an iodine atom at the C-6 position resulted in a compound with sub-micromolar activity. This highlights the importance of electron-withdrawing and lipophilic characteristics imparted by halogens in specific regions of the quinazoline ring.

| Compound | Substitution Pattern | Target | Activity (IC50) |

| Analog A | 6-Iodo | CDK9 | 0.639 µM |

| Analog B | 6-Chloro | CDK9 | 0.282 µM |

| Analog C | 2,7-Dichloro | Generic Target | Activity Dependent on Target |

| Analog D | 6,8-Diiodo | Antibacterial | Enhanced Activity |

Role of the Ester Group at C-4 (Methyl Acetate) on Activity and Metabolic Stability in Research Assays

The substituent at the C-4 position of the quinazoline ring plays a pivotal role in defining the molecule's biological activity and pharmacokinetic profile. While many potent quinazoline-based inhibitors, particularly kinase inhibitors, feature a 4-anilino group, the presence of a methyl acetate (B1210297) moiety at this position introduces distinct chemical properties.

The methyl acetate group provides a potential hydrogen bond acceptor through its carbonyl oxygen and ester oxygen. The size, flexibility, and polarity of this group are critical for fitting into the target's binding site. The ester functionality is susceptible to hydrolysis by esterase enzymes in the body, which can be a key factor in the compound's metabolic stability and duration of action. This metabolic liability can sometimes be advantageous, for instance, in the design of prodrugs where the active form is the corresponding carboxylic acid.

Influence of Substituents at N-1 and N-3 Positions

For quinazoline-2,4(1H,3H)-diones, the nature of the substituent at the N-1 position has been shown to influence antiplatelet activity, with the order of activity being no substituent or methyl > allyl > benzyl. This suggests that smaller, less bulky groups at the N-1 position are favored for this particular biological endpoint.

The N-3 position is also a common site for derivatization. It has been suggested that introducing various heterocyclic moieties at the N-3 position of the quinazolinone ring could enhance chemotherapeutic activity. The alkylation of the N-3 nitrogen is a frequently used synthetic strategy to introduce a variety of side chains. For instance, N-alkylation of a quinazolinone with methyl-2-bromo acetate is a key step in creating a precursor for a range of bioactive derivatives. The regiochemistry of alkylation (N- vs. O-alkylation) is an important consideration in the synthesis of such analogs, with N-alkylation often being the preferred outcome for many biological targets.

Mapping Pharmacophoric Features for Target Interactions

A pharmacophore model outlines the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. For quinazoline derivatives, which are known to interact with a variety of targets, particularly protein kinases, several key pharmacophoric features have been identified.

A general pharmacophore model for a kinase inhibitor often includes:

A heterocyclic core that serves as a scaffold, with nitrogen atoms acting as hydrogen bond acceptors. In the case of Methyl 2,7-Dichloroquinazoline-4-acetate, the N-1 and N-3 atoms of the quinazoline ring can form crucial hydrogen bonds with the hinge region of a kinase domain.

Hydrophobic regions that interact with nonpolar pockets in the binding site. The dichloro-substituted benzene (B151609) ring of the molecule provides a significant hydrophobic and electron-deficient surface that can engage in van der Waals and halogen bonding interactions.

Hydrogen bond donors and acceptors on the substituents that form specific interactions with amino acid residues in the target protein. The carbonyl oxygen of the methyl acetate group at the C-4 position is a key hydrogen bond acceptor.

A specific spatial arrangement of these features that complements the geometry of the target's active site.

For a class of pyrazoloquinazoline PLK-1 inhibitors, a five-point pharmacophore model was developed which included a hydrogen-bond donor, two hydrophobic features, a positively-charged feature, and an aromatic ring feature. While the specific target of this compound determines the precise pharmacophore, these general features provide a framework for understanding its potential interactions. The development of such models is crucial for virtual screening and the rational design of new, more potent analogs.

Development of SAR Models from Experimental Data

Quantitative Structure-Activity Relationship (QSAR) models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are powerful tools for predicting the activity of novel compounds and for providing insights into the structural features that are most important for activity.

The development of a QSAR model typically involves the following steps:

Data Set Compilation: A series of structurally related compounds, such as analogs of this compound, with experimentally determined biological activities (e.g., IC50 values) is collected. This data set is then divided into a training set for model development and a test set for model validation.

Descriptor Calculation: For each molecule in the data set, a wide range of molecular descriptors are calculated. These descriptors quantify various aspects of the molecular structure, including constitutional, topological, physicochemical, and quantum chemical properties.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Random Forest, are used to build a mathematical equation that relates the molecular descriptors (independent variables) to the biological activity (dependent variable).

Model Validation: The predictive power of the QSAR model is assessed using the test set of compounds that were not used in model development. Statistical parameters such as the correlation coefficient (R²), cross-validated R² (q²), and the root mean square error of prediction are used to evaluate the model's robustness and predictive ability.

For quinazoline derivatives, both 2D- and 3D-QSAR studies have been successfully applied. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly useful as they consider the three-dimensional properties of the molecules. These models generate contour maps that visualize the regions around the molecule where steric bulk, positive or negative electrostatic potential, hydrophobicity, and hydrogen bonding character are favorable or unfavorable for activity. These maps provide a visual guide for designing new molecules with improved potency. For instance, a 3D-QSAR study on quinazoline analogs as EGFR inhibitors can reveal that bulky substituents are favored in one region, while electron-withdrawing groups are preferred in another. Such insights are invaluable for the rational, data-driven optimization of lead compounds.

Potential Applications As Chemical Biology Probes and Research Tools

Utility in Target Validation Studies

A crucial step in drug discovery is target validation, which involves confirming the role of a specific biomolecule in a disease process. Small molecule inhibitors are invaluable tools in this endeavor. Quinazoline (B50416) derivatives have been extensively developed as potent and selective inhibitors for a variety of protein targets, making them excellent candidates for target validation studies.

For instance, the quinazoline scaffold is central to a number of tyrosine kinase inhibitors, such as gefitinib (B1684475) and erlotinib (B232), which target the epidermal growth factor receptor (EGFR). mdpi.com The synthesis and evaluation of novel 4-anilinoquinazolines continue to be an active area of research for identifying compounds with improved activity against cancer cell lines. nih.gov

Furthermore, drug repurposing efforts have identified quinazoline-based compounds, initially developed as EGFR inhibitors, as potent inhibitors of other targets like histone lysine-specific demethylase 1 (LSD1). nih.gov An analog of erlotinib, for example, was found to have significant inhibitory activity against LSD1, demonstrating the utility of quinazoline libraries in identifying new therapeutic targets. nih.gov

Molecular docking studies are frequently employed to predict the binding of newly synthesized quinazoline derivatives to the active sites of target proteins, such as the 4JQA protein, a key player in the inflammatory response. ijfmr.com These computational predictions, followed by experimental validation, solidify the role of these compounds in target validation. ijfmr.com The general approach involves designing and synthesizing a library of quinazoline analogs and testing their inhibitory effects on the target of interest, thereby validating its role in a particular biological pathway.

Development of Fluorescent or Tagged Analogs for Mechanistic Investigations

To elucidate the mechanism of action of a bioactive compound, it is often necessary to track its localization within cells and identify its binding partners. This can be achieved by developing fluorescently labeled or otherwise tagged analogs of the compound of interest. The quinazoline scaffold has proven to be amenable to such modifications.

Researchers have successfully designed and synthesized quinazoline-based fluorescent probes for biological imaging. nih.govfigshare.comrsc.org These probes typically consist of the quinazoline core, which provides the affinity for the biological target, and a fluorescent reporter group, or fluorophore. nih.gov For example, a series of small-molecule fluorescent probes based on quinazoline were developed to target α1-Adrenergic Receptors (α1-ARs). nih.govfigshare.com These probes, which incorporate fluorophores like coumarin (B35378) and fluorescein, have demonstrated high affinity for α1-ARs and have been used for subcellular localization imaging. nih.gov

The synthesis of such probes often involves conjugating the quinazoline pharmacophore with a fluorophore through a linker. nih.gov The resulting fluorescent analogs allow for the direct visualization of the target receptor in cells, providing valuable insights into its distribution and dynamics. The development of such tools for a compound like Methyl 2,7-dichloroquinazoline-4-acetate could enable detailed mechanistic studies of its putative biological targets.

Application in High-Throughput Screening (HTS) Assays for Novel Biological Discoveries

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid screening of large libraries of chemical compounds to identify "hits" with a desired biological activity. The structural diversity and favorable pharmacological properties of quinazoline derivatives make them ideal components of screening libraries.

The application of HTS to libraries of quinazoline compounds has led to the discovery of novel biological activities. For instance, screening an in-house chemical library led to the identification of the EGFR inhibitor erlotinib as a low-potency inhibitor of LSD1, which spurred further optimization to develop more potent and specific LSD1 inhibitors. nih.gov This highlights how screening existing collections of quinazolines can unveil new therapeutic opportunities.

Future Directions and Advanced Research Perspectives

Development of Selective Modulators for Specific Biological Targets

A critical avenue for future research is the development of selective modulators derived from Methyl 2,7-dichloroquinazoline-4-acetate. The broad bioactivity of quinazolines often stems from their interaction with multiple biological targets. nih.gov The key to advancing this compound from a research tool to a potential therapeutic lead lies in achieving selectivity for a specific target to minimize off-target effects.

Future studies should focus on:

Target Identification and Validation: Identifying the primary biological targets of this compound is the first step. This can be achieved through a combination of in-silico screening against known protein targets and in-vitro assays.

Structure-Activity Relationship (SAR) Studies: Once a primary target is identified, systematic modifications of the this compound structure can be undertaken. SAR studies will help in understanding which functional groups are crucial for potency and selectivity. researchgate.net

Design of Targeted Analogs: Based on SAR data, novel analogs can be designed to enhance interaction with the desired target while reducing affinity for others. This rational design approach can lead to the development of highly selective modulators.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the biological effects of this compound, the integration of "omics" technologies is essential. These high-throughput approaches can provide a holistic view of the cellular response to the compound.

Genomics and Transcriptomics: These technologies can identify changes in gene expression patterns in response to treatment with the compound, revealing the signaling pathways that are modulated.

Proteomics: By analyzing the entire protein complement of a cell, proteomics can identify the specific proteins that interact with the compound and how their expression and post-translational modifications are altered.

Metabolomics: This approach focuses on the global metabolic profile and can reveal changes in cellular metabolism induced by the compound.

The integration of these multi-omics datasets can provide a comprehensive picture of the compound's mechanism of action, identify potential biomarkers for its activity, and uncover novel therapeutic applications.

Exploration of Synergistic Effects with Other Research Compounds

Combination therapy is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound with other research compounds or established drugs could reveal enhanced therapeutic efficacy.

Future research in this area should involve:

High-Throughput Combination Screening: Testing the compound in combination with a library of other bioactive molecules against various cell lines can identify synergistic, additive, or antagonistic interactions.

Mechanistic Studies of Synergy: Once synergistic combinations are identified, further studies will be needed to elucidate the underlying mechanisms. This could involve the compounds acting on complementary pathways or one compound enhancing the bioavailability or activity of the other.

In Vivo Validation: Promising synergistic combinations identified in vitro should be validated in preclinical animal models to assess their efficacy and safety in a more complex biological system.

Advanced Computational Methodologies for Rational Design

Advanced computational methods are invaluable tools in modern drug discovery and can significantly accelerate the development of new quinazoline-based therapeutics. nih.gov

Molecular Docking and Molecular Dynamics (MD) Simulations: These techniques can predict the binding mode of this compound and its analogs to their biological targets at an atomic level. MD simulations can further provide insights into the stability of the protein-ligand complex over time. openmedicinalchemistryjournal.com

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This can be used to predict the activity of novel, unsynthesized compounds.

De Novo Drug Design: AI-powered algorithms can be used to design novel molecules from scratch with desired pharmacological properties, using the quinazoline (B50416) scaffold as a starting point.

By leveraging these computational tools, researchers can prioritize the synthesis of the most promising compounds, thereby saving time and resources in the drug development pipeline. nih.gov

Q & A

Basic Synthesis

Q: What are the standard synthetic routes for Methyl 2,7-Dichloroquinazoline-4-acetate, and how can reaction conditions be optimized for higher yields? A: A common approach involves esterification and cyclization reactions. For example, refluxing precursors like 2,4-dichlorobenzoic acid with methanol and sulfuric acid under controlled conditions (4 hours at reflux) followed by recrystallization from ethanol can yield intermediates . Catalytic methods, such as using PdCl₂(PPh₃)₂ with K₂CO₃ in dioxane-water mixtures, may enhance efficiency in coupling reactions for quinazoline derivatives . Optimization strategies include adjusting stoichiometry, solvent polarity (e.g., DMSO for solubility ), and reaction time. Monitoring by TLC or HPLC is critical to track progress.

Advanced Synthesis

Q: How can researchers address low yields or by-product formation during synthesis? A: Side products often arise from incomplete cyclization or ester hydrolysis. Strategies include:

- Purification: Recrystallization using ethanol-water mixtures to isolate the target compound .

- Catalyst Screening: Testing palladium or copper catalysts to improve coupling efficiency .

- Temperature Control: Lowering reaction temperatures to minimize decomposition.

- By-Product Analysis: Using LC-MS or NMR to identify impurities and adjust precursor ratios.

Basic Characterization

Q: What spectroscopic and chromatographic methods are recommended for characterizing this compound? A:

- Melting Point (m.p.): Compare observed m.p. (e.g., 141–143°C for similar derivatives ) with literature values.

- NMR: ¹H/¹³C NMR to confirm ester groups and aromatic protons.

- IR Spectroscopy: Detect carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl bonds .

- HPLC: Purity assessment using C18 columns with acetonitrile/water gradients.

Advanced Structural Analysis

Q: How can X-ray crystallography resolve structural ambiguities in derivatives? A: Single-crystal X-ray diffraction requires high-purity crystals grown via slow evaporation (e.g., from ethanol/water). For this compound derivatives, data collection at low temperatures (e.g., 100 K) and refinement using software like SHELX can resolve bond angles and stereochemistry . Compare with analogous structures, such as ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazinylidene]acetate .

Basic Biological Evaluation

Q: What biological assays are suitable for evaluating its activity? A: In vitro assays include:

- Enzyme Inhibition: Testing against kinases or proteases using fluorogenic substrates.

- Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria.

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Ensure purity >95% (via HPLC) to avoid false positives .

Advanced SAR Studies

Q: How to design experiments for structure-activity relationship (SAR) studies? A:

- Substituent Variation: Synthesize analogs with modified chloro or methyl groups.

- Pharmacophore Mapping: Use molecular docking (e.g., AutoDock) to predict binding modes.

- Data Correlation: Statistically link structural features (e.g., logP, steric bulk) to activity trends.

- Cross-Validation: Replicate assays under standardized conditions to minimize variability .

Basic Analytical Derivatization

Q: What derivatization strategies enhance detection in analytical samples? A: Hydrazine-based reagents (e.g., dansylhydrazine or 4-hydrazinobenzoic acid) react with carbonyl groups to form UV/fluorescent derivatives . Protocols include:

- Reaction Conditions: 12-hour stirring at room temperature in DMSO .

- Detection: HPLC with fluorescence detectors (λₑₓ = 340 nm, λₑₘ = 450 nm).

Advanced Data Interpretation

Q: How to reconcile contradictory biological activity data across studies? A:

- Purity Checks: Re-analyze compounds via NMR/HPLC to rule out degradation.

- Assay Conditions: Compare buffer pH, temperature, and cell line passages.

- Meta-Analysis: Use tools like RevMan to pool data and identify outliers.

- Mechanistic Studies: Probe off-target effects via siRNA knockdown or proteomics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.